Home > Products > Screening Compounds P77760 > 6-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazine
6-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazine -

6-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazine

Catalog Number: EVT-4646415
CAS Number:
Molecular Formula: C16H17ClN6
Molecular Weight: 328.80 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Chloro-3-[(4-fluorophenoxy)methyl][1, 2, 4]triazolo[4,3-b]pyridazine

  • Compound Description: This compound is a novel pyridazine derivative investigated for its potential antifungal activity against the pathogen Fusarium oxysporum []. It was synthesized and characterized using various techniques, including single-crystal X-ray structural analysis, Hirshfeld surface analysis, and DFT calculations [].
  • Relevance: This compound shares the core [, , ]triazolo[4,3-b]pyridazine structure with 6-[4-(3-chlorophenyl)-1-piperazinyl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazine. The difference lies in the substituent at the 3-position of the triazolopyridazine ring system. While the target compound features a 3-methyl group and a piperazine ring substituted with a 3-chlorophenyl group at the 6-position, this compound has a (4-fluorophenoxy)methyl group at the 3-position and a chlorine atom at the 6-position [].
  • Compound Description: CMTP is another novel pyridazine derivative synthesized and characterized in the search for new antioxidant compounds []. Its structure was elucidated using NMR, IR, mass spectrometry, and single-crystal X-ray diffraction []. DFT calculations and Hirshfeld surface analysis were also conducted to understand its structural properties and potential interactions [].
  • Relevance: Similar to the previous compound, CMTP shares the [, , ]triazolo[4,3-b]pyridazine core with 6-[4-(3-chlorophenyl)-1-piperazinyl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazine []. The key difference lies in the substituents at the 3- and 6-positions. CMTP has a (4-methylphenoxy)methyl group at the 3-position and a chlorine atom at the 6-position, unlike the target compound's 3-methyl and 6-(4-(3-chlorophenyl)piperazinyl) substituents [].

7-(1,1-Dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine (TPA023)

  • Compound Description: TPA023 is a triazolopyridazine derivative that demonstrates high affinity for the benzodiazepine binding site of GABAA receptors [, ]. It acts as a partial agonist at α2 and α3 subtypes and as an antagonist at α1 and α5 subtypes [, ]. This selectivity profile makes it a promising candidate for non-sedating anxiolytic drugs, as demonstrated by its anxiolytic-like effects in rodent and primate models without significant sedation [, ].
  • Relevance: TPA023 also contains the [, , ]triazolo[4,3-b]pyridazine core structure, highlighting the importance of this scaffold in developing compounds with activity at the GABAA receptor benzodiazepine site [, ]. The variations in substituents at the 3-, 6-, and 7-positions likely contribute to the unique pharmacological profile of TPA023 compared to 6-[4-(3-chlorophenyl)-1-piperazinyl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazine.

3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine (Cl 218,872)

  • Compound Description: Cl 218,872 is a triazolopyridazine derivative known for its anxiolytic properties. It acts as a non-benzodiazepine GABAergic drug and is currently being investigated as a potential anxiolytic agent [, ].
  • Relevance: This compound shares the [, , ]triazolo[4,3-b]pyridazine core structure with 6-[4-(3-chlorophenyl)-1-piperazinyl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazine. The primary differences lie in the substitution pattern: Cl 218,872 has a 3-methyl group and a 6-[3-(trifluoromethyl)phenyl] substituent, while the target compound has a 3-methyl group and a 6-[4-(3-chlorophenyl)-1-piperazinyl] substituent [, ]. This highlights the impact of substituent modifications on the pharmacological activities of triazolopyridazine derivatives.

3-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-6-aryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

  • Compound Description: This series of compounds, represented by the general structure 3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-6-aryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, was synthesized and evaluated for antibacterial activity [].
  • Relevance: Although these compounds contain the [, , ]triazolo[3,4-b][1,3,4]thiadiazine core instead of the [, , ]triazolo[4,3-b]pyridazine core found in 6-[4-(3-chlorophenyl)-1-piperazinyl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazine, they are considered related due to the presence of two triazole rings and their shared focus on antimicrobial properties []. This comparison showcases how variations in the core heterocyclic framework can impact biological activity.
Overview

6-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazine is a complex heterocyclic compound belonging to the class of triazolopyridazines. This compound is notable for its diverse biological activities and potential applications in medicinal chemistry. The structural features, including the piperazine moiety and the presence of a chlorine atom, contribute to its unique chemical properties and pharmacological potential.

Source and Classification

The compound is classified as a triazolopyridazine derivative, which is recognized for its significant role in drug development due to its varied biological activities. Triazolopyridazines are known for their potential as therapeutic agents in areas such as oncology, neurology, and infectious diseases .

Synthesis Analysis

Methods and Technical Details

The synthesis of 6-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazine typically involves several key steps:

  1. Formation of the Triazole Ring: This step can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under either acidic or basic conditions.
  2. Introduction of the Piperazine Moiety: The piperazine group is incorporated via nucleophilic substitution reactions where the triazole intermediate reacts with 3-chlorophenylpiperazine.
  3. Addition of the Methyl Group: The methyl group is introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide under suitable conditions .

These synthetic routes are crucial for obtaining the desired compound with high purity and yield.

Molecular Structure Analysis

Structure and Data

The molecular structure of 6-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazine includes a triazole ring fused with a pyridazine moiety. The presence of multiple functional groups such as the piperazine and chlorophenyl enhances its biological activity.

  • IUPAC Name: 6-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazine
  • Molecular Formula: C16H16ClN5
  • Molecular Weight: Approximately 325.78 g/mol
  • InChI Key: InChI=1S/C16H16ClN5/c17-11-2-1-3-12(10-11)24-6-8-25(9-7-24)14-5-4-13-21-22-15(16(18,19)20)26(13)23-14/h1-5,10H,6-9H2 .
Chemical Reactions Analysis

Reactions and Technical Details

The compound can undergo various chemical reactions typical of heterocyclic compounds:

  1. Nucleophilic Substitution: The piperazine nitrogen can participate in nucleophilic substitutions with electrophiles.
  2. Electrophilic Aromatic Substitution: The chlorophenyl group can undergo electrophilic substitution reactions under suitable conditions.
  3. Reduction Reactions: The triazole ring can be subjected to reduction reactions to modify its properties further.

These reactions are essential for modifying the compound to enhance its pharmacological profile or develop new derivatives with improved activity .

Mechanism of Action

Process and Data

The mechanism of action for 6-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazine primarily involves its interaction with specific molecular targets such as enzymes and receptors. It has been shown to inhibit certain kinases by binding to their active sites, thereby blocking critical signal transduction pathways involved in cell proliferation and survival. This mechanism positions it as a potential candidate for anticancer therapies and other therapeutic applications .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 6-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazine include:

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.

These properties are crucial for determining the compound's suitability for various applications in scientific research and drug development.

Applications

Scientific Uses

6-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazine has several potential scientific applications:

  1. Anticancer Research: Due to its ability to inhibit kinase activity.
  2. Neuropharmacology: Potential use in treating neurological disorders due to its interaction with neurotransmitter systems.
  3. Antimicrobial Activity: Investigated for its effectiveness against various bacterial strains.

These applications highlight the compound's versatility in medicinal chemistry and its potential role in developing new therapeutic agents .

Properties

Product Name

6-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazine

IUPAC Name

6-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine

Molecular Formula

C16H17ClN6

Molecular Weight

328.80 g/mol

InChI

InChI=1S/C16H17ClN6/c1-12-18-19-15-5-6-16(20-23(12)15)22-9-7-21(8-10-22)14-4-2-3-13(17)11-14/h2-6,11H,7-10H2,1H3

InChI Key

KRRYIOWOARPHDW-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C4=CC(=CC=C4)Cl

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C4=CC(=CC=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.